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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

An In-depth Examination of a Histamine H3 Receptor Inverse Agonist with a Rapid On/Off
Target Profile

This technical guide provides a comprehensive overview of the preclinical data for LML134, a
novel, potent, and selective histamine H3 receptor (H3R) inverse agonist. Developed for the
treatment of excessive sleep disorders, LML134 was designed with a unique "fast-on/fast-off"
kinetic profile, aiming to promote wakefulness during the day without inducing insomnia at
night. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed look at the binding, functional, and pharmacokinetic properties
of LML134, alongside the experimental methodologies and the underlying signaling pathways.

Introduction

LML134 is a piperazine-1-carboxylate derivative identified through extensive optimization for
desirable pharmacokinetic and safety profiles. As an inverse agonist of the H3 receptor,
LML134 is designed to increase the synaptic concentration of histamine, a key
neurotransmitter in promoting wakefulness, by inhibiting the autoreceptor function of H3R.[1][2]
A primary challenge in the development of H3R inverse agonists has been the potential for
mechanism-based side effects, such as insomnia.[2] LML134 was specifically engineered to
address this by achieving high receptor occupancy shortly after administration, followed by
rapid disengagement from the receptor.[1]

Quantitative Pharmacology
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The following tables summarize the key in vitro and in vivo quantitative data for LML134.

Table 1: In Vitro Binding Affinity and Functional Activity of LML134

Parameter Value (nM) Assay Type Species
. Radioligand Binding
Ki 12 Human
Assay
) cAMP Functional
Ki 0.3 Human

Assay

Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3]

Table 2: In Vivo Pharmacokinetic Properties of LML134

Parameter Rat Dog Human
tmax (oral) 0.5 hours ~3 hours
Fraction Absorbed

44%
(oral)
Terminal Half-life (1V) 0.44 hours
Plasma Protein

39.0% 57.6% 33.6%

Binding (Fu)

Data for rat and human plasma protein binding sourced from Troxler, T. et al. ChemMedChem
2019, 14(13): 1238.[3] Human tmax data is from a clinical trial summary.[4]

Table 3: In Vivo Receptor Occupancy of LML134 in Rats

Time Post-Dose (10 mgl/kg, p.o.)

Receptor Occupancy (%)

1 hour ~90%
4 hours ~50%
8 hours <20%
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Data estimated from the time-course graph in Troxler, T. et al. ChemMedChem 2019, 14(13):
1238.[1] This rapid decline in receptor occupancy provides evidence for the "fast-off" kinetics of
LML134.

Histamine H3 Receptor Signhaling Pathway

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled
receptor (GPCR). The H3 receptor is constitutively active and, when not bound by an inverse
agonist, it tonically inhibits the release of histamine and other neurotransmitters. As an inverse
agonist, LML134 reduces this constitutive activity.
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Caption: LML134 Signaling Pathway

Experimental Protocols

While specific, detailed internal protocols for LML134 are proprietary, the following sections
describe the general methodologies employed for characterizing this and similar compounds.

Radioligand Binding Assay

These assays are performed to determine the binding affinity (Ki) of a compound for its target
receptor.

» Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3

receptor.

» Radioligand: [3H]-N-a-methylhistamine, a known H3 receptor agonist.
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e Procedure:

o Incubate a fixed concentration of the radioligand with the receptor-containing membranes
in the presence of varying concentrations of the unlabeled test compound (LML134).

o Allow the reaction to reach equilibrium.
o Separate the bound from the free radioligand via rapid filtration through glass fiber filters.
o Quantify the radioactivity trapped on the filters using liquid scintillation counting.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

o The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, in this case, the inverse
agonist activity of LML134.

e Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.

e Principle: The H3 receptor is coupled to the Gai/o protein, which inhibits adenylyl cyclase,
leading to decreased intracellular cAMP levels. An inverse agonist will block this constitutive
inhibition, resulting in an increase in CAMP.

e Procedure:

o

Culture the cells in microtiter plates.

[¢]

Treat the cells with varying concentrations of LML134.

[¢]

Lyse the cells to release intracellular cAMP.

[e]

Quantify the cAMP levels using a competitive immunoassay, often employing technologies
like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
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o The concentration of LML134 that produces 50% of the maximal effect (EC50) is
determined.

In Vivo Pharmacokinetic and Receptor Occupancy
Studies

These studies are conducted in animal models to understand the absorption, distribution,
metabolism, and excretion (ADME) of the compound and its engagement with the target in a
living system.

» Animal Model: Male Sprague-Dawley rats are commonly used.

e Pharmacokinetic Arm:

[¢]

Administer LML134 via intravenous (IV) and oral (p.o.) routes.

[¢]

Collect blood samples at various time points post-dosing.

o

Analyze the plasma concentrations of LML134 using LC-MS/MS (Liquid Chromatography
with tandem Mass Spectrometry).

o

Calculate key PK parameters such as tmax, Cmax, half-life, and bioavailability.

e Receptor Occupancy Arm:

[¢]

Administer LML134 orally.

o

At different time points, euthanize the animals and collect their brains.

o

Prepare brain homogenates.

(¢]

Conduct an ex vivo radioligand binding assay on the brain homogenates to determine the
percentage of H3 receptors occupied by LML134.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the characterization of a compound
like LML134 and the logical relationship of its fast kinetics to its therapeutic goal.
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Caption: General Experimental Workflow
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Caption: Rationale for Fast Kinetics

Conclusion

LML134 demonstrates a promising preclinical profile as a histamine H3 receptor inverse
agonist. Its key differentiator is the rapid-on, rapid-off binding kinetics, evidenced by the swift
attainment of high receptor occupancy followed by a relatively fast decline. This profile is
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intentionally designed to provide a therapeutic window that aligns with the desired clinical effect
of promoting wakefulness during the active period without disrupting normal sleep patterns.
The data presented herein supports the continued investigation of LML134 as a potential
treatment for excessive sleep disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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